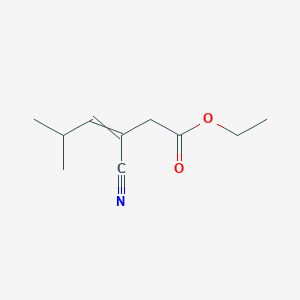

Ethyl 3-cyano-5-methylhex-3-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

350801-68-2 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

ethyl 3-cyano-5-methylhex-3-enoate |

InChI |

InChI=1S/C10H15NO2/c1-4-13-10(12)6-9(7-11)5-8(2)3/h5,8H,4,6H2,1-3H3 |

InChI Key |

IFOIXEQWPBMPJK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=CC(C)C)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Cyano 5 Methylhex 3 Enoate

Organometallic Catalysis in Carbonylation Approaches

Organometallic catalysis, particularly using palladium, provides a direct route to introduce a carbonyl group into an organic framework. This method is pivotal for transforming simple precursors into more complex and functionalized molecules like ethyl 3-cyano-5-methylhex-3-enoate.

Palladium-Catalyzed Carboxylation of 2-(2-Methylpropyl)prop-2-enenitrile

A plausible and efficient pathway for the synthesis of this compound involves the palladium-catalyzed carbonylation of an allylic nitrile precursor, specifically 2-(2-methylpropyl)prop-2-enenitrile. In this process, carbon monoxide and ethanol (B145695) are introduced across the double bond of the substrate in the presence of a palladium catalyst.

The reaction typically employs a Pd(0) source, which can be generated in situ from a Pd(II) salt, along with phosphine (B1218219) ligands to stabilize the catalytic species. youtube.comyoutube.com The carboxylation process converts the allylic nitrile into the corresponding β,γ-unsaturated ester. While direct literature on the carbonylation of 2-(2-methylpropyl)prop-2-enenitrile is sparse, analogous palladium-catalyzed carbonylative arylations of unactivated nitriles have been successfully demonstrated, yielding β-ketonitriles. nih.gov These related reactions underscore the feasibility of using nitriles as substrates in palladium-catalyzed carbonylation reactions.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | organic-chemistry.org |

| Ligand | Triphenylphosphine (PPh₃), other phosphines | organic-chemistry.org |

| Carbon Monoxide (CO) Pressure | 1-50 atm | nih.gov |

| Solvent | Toluene, Tetrahydrofuran (B95107) (THF), Acetonitrile (B52724) | nih.gov |

| Temperature | 50-120 °C | nih.gov |

Mechanistic Investigations of Palladium-Mediated Carbonylation

The mechanism of palladium-catalyzed carbonylation of allylic substrates is a well-studied catalytic cycle. youtube.comyoutube.com The process is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, often accomplished by an organometallic reagent or other reducing agents in the reaction mixture. youtube.com

The key steps of the catalytic cycle are as follows:

Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allylic nitrile, followed by oxidative addition to form a π-allylpalladium(II) complex.

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-allyl bond. This migratory insertion step forms an acyl-palladium complex.

Reductive Elimination: The final step involves the nucleophilic attack of ethanol on the acyl-palladium complex. This leads to the formation of the ethyl ester product and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com The entire process is an elegant example of how palladium catalysis can be used to construct carbon-carbon and carbon-heteroatom bonds with high efficiency.

Strategic Derivatization and Functional Group Interconversions

Alternative synthetic routes to this compound and its isomers rely on classic organic reactions that build the carbon skeleton and introduce the required functional groups in a stepwise manner. These methods often involve condensation and addition reactions.

Knoevenagel Condensation Pathways for α,β-Unsaturated Cyano Esters (e.g., ethyl (E)-3-cyano-5-methylhex-2-enoate)

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is particularly useful for synthesizing α,β-unsaturated cyano esters. youtube.com To produce the isomeric compound, ethyl (E)-3-cyano-5-methylhex-2-enoate, isovaleraldehyde (B47997) (3-methylbutanal) is condensed with ethyl cyanoacetate (B8463686). googleapis.comgoogle.com

This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, morpholine) or an amine salt, which facilitates the deprotonation of the acidic methylene (B1212753) group of ethyl cyanoacetate. researchgate.netwikipedia.org The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of isovaleraldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product. youtube.com Various catalysts have been explored to optimize this reaction, including ionic liquids and solid-supported bases, often leading to high yields and selectivity under environmentally benign conditions. rsc.orgresearchgate.net

| Catalyst | Solvent | Yield | Reference |

|---|---|---|---|

| DIPEAc (10 mol%) | Hexane | 91% | scielo.org.mx |

| Morpholine (5 mol%) | Water | 92% | researchgate.net |

| DABCO / [HyEtPy]Cl | Water | Good to Excellent | rsc.org |

| P4VP/Al₂O₃-SiO₂ | Water | 98% | researchgate.net |

| nano-Fe₃O₄@EA | - | High | oiccpress.com |

Base-Catalyzed Condensations of Cyanoacetate Esters

The core of the Knoevenagel condensation is the base-catalyzed reaction of an active methylene compound like ethyl cyanoacetate. wikipedia.org The choice of base can influence the reaction rate and outcome. Strong bases like sodium ethoxide can be used, but weaker bases like secondary amines (piperidine, morpholine) are often preferred to minimize side reactions. researchgate.netresearchgate.net

The mechanism begins with the abstraction of a proton from the α-carbon of ethyl cyanoacetate by the base, creating a resonance-stabilized enolate. This enolate is a potent nucleophile that adds to the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate is then protonated, typically by the conjugate acid of the base, to form a β-hydroxy adduct, which readily undergoes base-catalyzed dehydration to afford the thermodynamically stable α,β-unsaturated cyano ester. youtube.com

Michael Addition of Cyanide to Unsaturated Diesters

The Michael addition provides a route to synthesize related saturated cyano esters, which can be precursors to the target molecule. masterorganicchemistry.com Specifically, the synthesis of racemic diethyl 2-(1-cyano-3-methylbutyl)malonate is achieved through a two-step process starting with the Knoevenagel condensation of isovaleraldehyde and diethyl malonate. googleapis.comgoogle.com This forms an α,β-unsaturated diester, diethyl 3-methylbutylidenemalonate.

Subsequently, a Michael addition of cyanide is performed on this unsaturated intermediate. google.comwikipedia.org A source of cyanide, such as potassium cyanide or acetone (B3395972) cyanohydrin, acts as the Michael donor, attacking the electrophilic β-carbon of the α,β-unsaturated diester (the Michael acceptor). googleapis.comresearchgate.net This 1,4-conjugate addition reaction results in the formation of a new carbon-carbon bond and a dicyano-ester adduct. masterorganicchemistry.comlibretexts.org This adduct, diethyl 2-(1-cyano-3-methylbutyl)malonate, is a key intermediate that has been used in the synthesis of Pregabalin (B1679071), highlighting the synthetic utility of this pathway. researchgate.netlupinepublishers.com

Isomerization and Regiocontrol in Olefinic Precursor Generation

The generation of specific olefinic precursors is paramount for the efficient synthesis of this compound. Control over the position and geometry of the double bond, known as regiocontrol and stereocontrol, respectively, directly impacts the yield and purity of the final product.

A key strategy involves the Knoevenagel condensation of isovaleraldehyde with ethyl cyanoacetate. This reaction, often catalyzed by a base like piperidinium (B107235) acetate, primarily yields the α,β-unsaturated intermediate, ethyl (E)-3-cyano-5-methylhex-2-enoate. The regioselectivity for this isomer is typically high, in the range of 85–90%. The subsequent hydrogenation of this double bond is a critical step.

Furthermore, the isomerization of the double bond can be a powerful tool. For instance, the equilibration between (Z)- and (E)-isomers of cyanoacrylate precursors can be achieved under acidic conditions. This flexibility is particularly advantageous for subsequent enzymatic reduction steps, as it can expand the range of suitable substrates. Asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst has been shown to produce the desired (S)-3-cyano-5-methylhexanoate with high enantiomeric excess. researchgate.netresearchgate.net

The choice of catalyst and reaction conditions is critical in directing the reaction towards the desired isomer. For example, rhodium-based catalysts, such as those with chiral bisphosphine ligands like (R)-BINAP-Rh, have demonstrated high efficiency in the asymmetric hydrogenation of (E)-ethyl 3-cyano-5-methylhex-2-enoate, yielding the (S)-ester in high enantiomeric excess (99.8% ee) and yield (95%). This method is scalable and tolerant to various solvents, including tetrahydrofuran (THF) and ethyl acetate.

Sequential Multicomponent Reaction Strategies

Sequential multicomponent reactions offer an efficient approach to building molecular complexity in a single pot, minimizing waste and purification steps.

Condensation of Isobutyraldehyde (B47883) with Acrylonitrile (B1666552) and Subsequent Carboxylation

Diethyl Succinate-Based Synthetic Routes and Decarboxylation

An alternative and innovative synthetic pathway utilizes diethyl succinate (B1194679) as a starting material. One such method involves the Stobbe condensation of dibenzyl succinate with isobutyraldehyde. googleapis.com

A more detailed route begins with the condensation of isovaleraldehyde and diethyl malonate. googleapis.comgoogle.com This is followed by a Michael addition of a cyanide source, yielding racemic 3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester. googleapis.comgoogle.com A crucial subsequent step is decarboxylation, which removes one of the carboxyl groups. This is often achieved by heating in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a salt such as sodium chloride. googleapis.comgoogle.com This process ultimately leads to the formation of 3-cyano-5-methylhexanoic acid ethyl ester. googleapis.comgoogle.com

| Starting Material | Key Reactions | Intermediate(s) | Final Product |

| Isovaleraldehyde, Ethyl Cyanoacetate | Knoevenagel Condensation, Hydrogenation | Ethyl (E)-3-cyano-5-methylhex-2-enoate | Ethyl 3-cyano-5-methylhexanoate |

| Isovaleraldehyde, Diethyl Malonate | Knoevenagel Condensation, Michael Addition, Decarboxylation | 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester, 3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester | 3-cyano-5-methylhexanoic acid ethyl ester |

| Dibenzyl Succinate, Isobutyraldehyde | Stobbe Condensation | - | (RS)-3-cyano-5-methyl-hexanoic acid ethyl ester |

Chemical Reactivity and Stereoselective Transformations Involving Ethyl 3 Cyano 5 Methylhex 3 Enoate

Asymmetric Hydrogenation of the Carbon-Carbon Double Bond

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins. scholaris.ca For substrates like ethyl 3-cyano-5-methylhex-3-enoate, the focus is on the stereocontrolled addition of hydrogen across the C3-C4 double bond to create a chiral center at the C3 position.

Chiral Rhodium-Catalyzed Hydrogenation Systems (e.g., Me-DuPHOS, BINAP-Rh complexes)

Chiral rhodium complexes are highly effective for the asymmetric hydrogenation of various functionalized olefins, including β-cyanoacrylate esters. nih.govresearchgate.netresearchgate.net Ligands such as Me-DuPHOS and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are instrumental in creating a chiral environment around the rhodium center, thereby directing the approach of the hydrogen molecule to one face of the substrate. researchgate.netnptel.ac.in

Cationic rhodium(I) complexes with BINAP have demonstrated high enantioselectivity in the hydrogenation of related α-(acylamino)acrylic acid derivatives. nih.gov While direct data on this compound is limited in the provided results, the principles extend to this class of compounds. The Rh-BINAP system is known to be effective for a range of α,β-unsaturated esters. rsc.org For instance, Rh-(S,S)-f-spiroPhos has been successfully used to hydrogenate a variety of 3-cyano acrylate (B77674) esters with excellent enantioselectivities, achieving up to 98% ee. researchgate.net This suggests that similar success could be expected with this compound.

The geometry of the substrate (E/Z isomerism) can significantly influence the outcome of the hydrogenation. In some cases, (R,R)-DuPHOS-Rh catalysts have impressively yielded the same absolute configuration of the product from both E and Z isomers of a dehydroamino acid derivative, highlighting the robustness of the catalyst system. nptel.ac.in

Table 1: Chiral Rhodium Catalysts in Asymmetric Hydrogenation

| Catalyst System | Ligand Type | Typical Substrates | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| [Rh(BINAP)]+ | C₂-symmetric diphosphine | α-(acylamino)acrylic acids | >90% nih.gov |

| Rh-(S,S)-f-spiroPhos | Diphosphine | 3-cyano acrylate esters | up to 98% researchgate.net |

Optimization of Substrate-to-Catalyst Ratios and Reaction Conditions for Enantioselectivity

Achieving high enantioselectivity and turnover numbers (TON) requires careful optimization of reaction parameters. researchgate.net The substrate-to-catalyst (S/C) ratio is a critical factor; high ratios are desirable for industrial applications to minimize catalyst cost. nih.gov In the hydrogenation of 3-cyano acrylate esters using Rh-(S,S)-f-spiroPhos, high turnover numbers of up to 10,000 have been achieved under mild conditions, indicating a highly efficient catalytic system. researchgate.net

Other conditions such as hydrogen pressure, temperature, and reaction time also play a crucial role. For example, the hydrogenation of α-(benzamido)cinnamic acid using a BINAP-Rh catalyst was performed at 4 atm of hydrogen pressure at room temperature for 48 hours. nih.gov The pressure of hydrogen can affect both the reaction rate and conversion. researchgate.net Optimizing these factors is essential to maximize both the yield and the enantiomeric excess of the desired chiral product.

Solvent Tolerance and Scalability Considerations in Asymmetric Hydrogenation

The choice of solvent can significantly impact the activity and enantioselectivity of the hydrogenation catalyst. nih.gov Lower molecular weight alcohols, such as methanol (B129727) and ethanol (B145695), are commonly used and often favor high enantioselectivity. nih.govacsgcipr.org However, the polarity of the solvent can have varied effects depending on the substrate. researchgate.net For instance, in the hydrogenation of methyl 2-acetamidoacrylate using an immobilized Rh-DiPAMP catalyst, the enantiomeric excess was 92% in methanol but dropped to 26% in the less polar solvent methyl tert-butyl ether (MTBE). nih.gov

For scalability, catalyst immobilization on solid supports like silica (B1680970) or aluminosilicates presents a promising approach. rsc.orgnih.govresearchgate.net Immobilization facilitates catalyst separation and reuse, reducing solvent waste and the loss of precious metals and ligands. rsc.orgresearchgate.net Successful immobilization of BINAP-Rh catalysts has been demonstrated, with the immobilized catalyst showing comparable activity and enantioselectivity to its homogeneous counterpart and allowing for multiple recycles. rsc.orgnih.govresearchgate.net

Biocatalytic Reduction and Resolution Strategies

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes such as ene-reductases and lipases are particularly valuable for the stereoselective synthesis of chiral compounds.

Ene-Reductase Mediated Asymmetric Bioreduction of β-Cyanoacrylate Esters

Ene-reductases (ERs), belonging to the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated esters. nih.govresearchgate.netresearchgate.net These enzymes utilize a flavin mononucleotide (FMN) cofactor and a nicotinamide (B372718) cofactor (NAD(P)H) to deliver a hydride to the double bond with high stereospecificity. acsgcipr.org

ERs have been successfully employed for the reduction of various α,β-unsaturated compounds, producing chiral products with excellent enantiomeric excess. researchgate.netnih.gov The substrate scope of ERs is continually expanding, and they have shown activity towards substrates with various activating groups, including esters and nitriles. nih.gov While direct studies on this compound are not detailed in the provided search results, the general applicability of ene-reductases to α,β-unsaturated esters suggests their potential for the stereoselective reduction of this substrate. researchgate.netresearchgate.net For example, ene-reductases have been used for the reduction of 2-methylmaleic acid esters to the corresponding (R)-configured succinic acid derivatives. researchgate.net

Table 2: Ene-Reductases in Asymmetric Reduction

| Enzyme Source | Substrate Type | Key Feature |

|---|---|---|

| Yersinia bercovieri | Dimethyl 2-phenylmaleate | High yield and enantioselectivity researchgate.net |

| Kluyveromyces lactis | α,β-unsaturated carbonyls | Broad substrate specificity researchgate.net |

Lipase-Catalyzed Kinetic Resolution of Racemic Analogs (e.g., ethyl 3-cyano-5-methylhexanoate)

Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. This technique is applicable to the saturated analog of the target compound, racemic ethyl 3-cyano-5-methylhexanoate. nih.govnih.gov Lipases are a class of enzymes that can selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. researchgate.net

This process relies on the differential rate of reaction of the two enantiomers with the enzyme. For instance, in a hydrolysis reaction, one enantiomer of the racemic ethyl 3-cyano-5-methylhexanoate would be converted to the corresponding carboxylic acid, (S)- or (R)-3-cyano-5-methylhexanoic acid, while the other enantiomeric ester remains. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated. The efficiency of this resolution is determined by the enantioselectivity (E value) of the lipase (B570770). researchgate.net While specific examples of lipase-catalyzed resolution of ethyl 3-cyano-5-methylhexanoate were not found, this is a standard and powerful technique for obtaining enantiomerically enriched chiral esters and acids. researchgate.netnih.gov

Immobilized Enzyme Systems and Process Optimization (e.g., pH, temperature, substrate loading)

In the chemoenzymatic synthesis of pregabalin (B1679071), the efficient and enantioselective hydrolysis of the racemic intermediate, ethyl 3-cyano-5-methylhexanoate (the saturated form of this compound), is a critical step. nih.govresearchgate.net To enhance the industrial viability of this process, enzymes are often immobilized on solid supports. google.com This strategy allows for easier separation of the catalyst from the reaction mixture, repeated use of the enzyme, and application in continuous processes. google.com

Research has demonstrated the effectiveness of immobilized lipase from Pseudomonas cepacia (Lipase PS IM) for the enantioselective hydrolysis of racemic ethyl 3-cyano-5-methylhexanoate. researchgate.net Process optimization revealed that the ideal conditions for this biocatalytic process were a temperature of 35°C and a pH of 6.0. researchgate.net A significant advantage of this immobilized system is its high tolerance to substrate concentrations, functioning effectively at up to 2.0 M (366 g/L). researchgate.net In a scaled-up reaction, this system produced (S)-3-cyano-5-methylhexanoic acid ethyl ester with an enantiomeric excess (ee) of 99.2% and a yield of 44.5%. researchgate.net

Similarly, a mutant of Talaromyces thermophilus lipase (TTL) was immobilized on an epoxy resin for the kinetic resolution of 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), a closely related precursor. nih.gov The immobilization addressed the limitations of the free enzyme, such as low conversion at high substrate concentrations. nih.gov The immobilized TTL mutant demonstrated high productivity, reaching a concentration of 492 mM of the desired (S)-acid product within one hour at a substrate loading of 1 M. nih.gov Remarkably, it achieved a 49.7% conversion and an enantiomeric excess greater than 95% at a high substrate loading of 3 M after three hours, with the pH maintained at 7.0 and the temperature at 30°C. nih.gov

The choice of reaction temperature is a balance between optimizing the reaction rate and maintaining the stability of the enzyme's catalytic activity, with a typical range being from just above freezing to 60°C, and a preferred range of 5°C to 35°C. google.com

Table 1: Process Optimization for Enzymatic Resolution

| Enzyme System | Substrate | Optimal pH | Optimal Temp. | Max Substrate Loading | Outcome |

|---|---|---|---|---|---|

| Immobilized Pseudomonas cepacia lipase (Lipase PS IM) | rac-3-cyano-5-methylhexanoic acid ethyl ester | 6.0 | 35°C | 2.0 M | 44.5% yield, 99.2% ee of (S)-ester researchgate.net |

Directed Evolution and Mutant Enzyme Variants for Enhanced Selectivity

Directed evolution and the creation of mutant enzyme variants have been instrumental in improving the stereoselectivity and efficiency of transformations involving precursors to ethyl 3-cyano-5-methylhexanoate. nih.govnih.govacs.org Site-saturation mutagenesis and high-throughput screening techniques have been applied to engineer enzymes with enhanced activity towards specific substrates. researchgate.net

For instance, a triple mutant (S88T/A99N/V116D) of a lipase from Thermomyces lanuginosus DSM 10635 was developed, which showed a 60-fold improvement in specific activity for the hydrolysis of CNDE compared to the wild-type enzyme. researchgate.net Another successful example is a mutant of Talaromyces thermophilus lipase (L206F/P207F/L259F), which exhibited significantly high hydrolytic activity towards CNDE. nih.gov While the wild-type enzyme was inefficient, the mutant proved highly effective, although its industrial application as a free enzyme was limited by low conversion rates at high substrate concentrations. nih.gov

In the context of the asymmetric reduction of β-cyanoacrylate esters like this compound, mutant variants of the Old Yellow Enzyme OPR1 have been shown to improve both stereoselectivities and conversions. nih.govacs.org This demonstrates that enzyme engineering can be applied directly to the precursor to control the formation of the desired chiral center. nih.govacs.org

Furthermore, directed evolution has been applied to nitrilase enzymes. researchgate.net Gene site saturation mutagenesis (GSSM) technology has been used to evolve a nitrilase for improved performance in related synthetic pathways. researchgate.net

Hydrolytic Transformations of the Ester Moiety

The ethyl ester group in ethyl 3-cyano-5-methylhexanoate can be hydrolyzed to the corresponding carboxylic acid, a key step in the synthesis of its final target molecules. lupinepublishers.com This transformation can be achieved through both chemical and enzymatic methods, with the latter offering the advantage of enantioselectivity. nih.govlupinepublishers.com

Ester Hydrolysis to Corresponding Carboxylic Acid Salts

The hydrolysis of the ethyl ester of the racemic or enantiomerically pure 3-cyano-5-methylhexanoate to its corresponding carboxylic acid salt is a fundamental step in several synthetic routes. lupinepublishers.comgoogleapis.comgoogle.com In one process, after achieving the desired (S)-enantiomer of the cyano ester, the ester group is hydrolyzed using a suitable alkali or alkaline earth metal base. google.com This reaction is often followed directly by the hydrogenation of the nitrile group to yield the final amino acid product. lupinepublishers.comgoogle.com For example, the hydrolysis of (S)-3-cyano-5-methyl-hexanoic acid ethyl ester, followed by hydrogenation with Raney Nickel, yields pregabalin with high purity. lupinepublishers.com

Enantioselective Hydrolysis via Enzymatic Methods

Enzymatic kinetic resolution is a highly effective method for separating the enantiomers of racemic ethyl 3-cyano-5-methylhexanoate or its derivatives. nih.govresearchgate.net This process relies on the ability of certain enzymes, particularly lipases, to selectively hydrolyze one enantiomer of the ester, leaving the other unreacted. researchgate.netacs.org

Lipolase, a commercially available lipase, has been successfully used in the manufacturing process of Pregabalin. acs.orgresearchgate.net It demonstrates high enantioselectivity in the hydrolysis of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), preferentially converting the (S)-enantiomer into the corresponding monoacid, (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid. acs.orgresearchgate.net This enzymatic resolution sets the crucial stereocenter early in the synthesis. acs.org

Other enzymes have also been screened and optimized for this transformation. An esterase from a newly isolated Arthrobacter sp. ZJB-09277 was used for the kinetic resolution of racemic 3-cyano-5-methylhexanoic acid esters. researchgate.net The enantiomeric ratio (E) of the esterase towards the ethyl ester was significantly improved from 33 to 80 by adding 50% (v/v) DMSO to the reaction. researchgate.net Similarly, immobilized lipase from Pseudomonas cepacia has proven to be an excellent biocatalyst for the enantioselective hydrolysis of the same substrate. researchgate.net

Table 2: Comparison of Enzyme Systems for Enantioselective Hydrolysis

| Enzyme | Substrate | Selectivity | Key Finding |

|---|---|---|---|

| Lipolase | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | High enantioselectivity for (S)-enantiomer | Selected for process development due to high selectivity, activity, and commercial availability. acs.org |

| Pseudomonas cepacia lipase (immobilized) | rac-3-cyano-5-methylhexanoic acid ethyl ester | Produces (S)-ester with 99.2% ee | Optimized process at pH 6.0 and 35°C with high substrate tolerance. researchgate.net |

| Arthrobacter sp. ZJB-09277 esterase | rac-3-cyano-5-methylhexanoic acid ethyl ester | E-value increased from 33 to 80 | Addition of 50% DMSO significantly enhances enantioselectivity. researchgate.net |

Management and Recycling of Undesired Enantiomers via Racemization

The racemization of the undesired (R)-enantiomer is typically achieved through chemical means. One documented method involves treating the unreacted (R)-2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester with a base, such as sodium ethoxide. lupinepublishers.com This procedure effectively reverses the configuration at the chiral center, yielding the racemic starting material. lupinepublishers.com Patents describe this racemization of (R)-3-cyano-5-methylhexanoic acid ethyl ester in detail, using an alkali metal alkoxide like sodium ethoxide in a solvent mixture, for example, dimethyl sulfoxide (B87167) and ethanol, at an elevated temperature (e.g., 75°C). google.com This allows the unwanted (R)-ester to be recycled, significantly enhancing the efficiency of producing the desired (S)-enantiomer. acs.orggoogle.com

Applications in Advanced Organic Synthesis and Chiral Building Blocks

Position as a Key Chiral Intermediate in Pharmaceutical Synthesis

In the synthesis of pharmaceuticals, achieving the correct three-dimensional arrangement of atoms, or stereochemistry, is paramount, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. Ethyl 3-cyano-5-methylhex-3-enoate serves as a crucial chiral building block, a foundational molecule from which more complex, stereochemically pure active pharmaceutical ingredients (APIs) are constructed. Its significance lies in its role as a precursor to γ-amino acid analogs, a class of compounds with important therapeutic applications. The synthesis of these analogs often requires the introduction of a specific stereocenter, a task for which this ethyl ester is well-suited. Numerous synthetic strategies have been developed to produce this intermediate in high optical purity, highlighting its importance in the pharmaceutical manufacturing landscape. google.comgoogleapis.com

Precursor to (S)-3-cyano-5-methylhexanoic acid ethyl ester

A primary application of this compound is its conversion to (S)-3-cyano-5-methylhexanoic acid ethyl ester. google.comlupinepublishers.com This transformation is a critical step in several synthetic routes. lupinepublishers.comacs.org The desired (S)-enantiomer is the pharmacologically active precursor for certain drugs, making its efficient and stereoselective synthesis a key focus of industrial research. google.com

Foundation for the Synthesis of Pregabalin (B1679071) and Related γ-Amino Acid Analogs

The most notable application of (S)-3-cyano-5-methylhexanoic acid ethyl ester, and by extension its precursor this compound, is in the synthesis of Pregabalin. google.comacs.org Pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely used medication for neuropathic pain, epilepsy, and generalized anxiety disorder. lupinepublishers.comnih.gov The therapeutic efficacy of Pregabalin is almost exclusively due to the (S)-enantiomer.

The synthesis of Pregabalin from (S)-3-cyano-5-methylhexanoic acid ethyl ester typically involves the reduction of the cyano group to a primary amine. google.comacs.org This can be achieved through catalytic hydrogenation, often using catalysts like Raney Nickel. lupinepublishers.comacs.org The ester group may be hydrolyzed before or after the reduction of the nitrile. The development of efficient and scalable synthetic routes to Pregabalin, with a strong emphasis on establishing the correct stereochemistry early in the process, has been a significant area of research. acs.org The use of this compound as a starting point provides a reliable foundation for constructing the specific chiral structure of Pregabalin and other related γ-amino acid analogs. google.com

Integration into Chemoenzymatic Synthetic Pathways

The synthesis of chiral compounds like (S)-3-cyano-5-methylhexanoic acid ethyl ester increasingly relies on chemoenzymatic pathways, which combine the strengths of traditional chemical synthesis with the high selectivity of biocatalysts. acs.orgnih.gov this compound and its derivatives are well-suited for such integrated approaches.

A common chemoenzymatic strategy begins with a chemical synthesis to create a racemic or prochiral precursor, which is then subjected to an enzymatic resolution or asymmetric transformation. acs.orgnih.gov For example, a racemic diester precursor can be selectively hydrolyzed by a lipase (B570770), an enzyme that can distinguish between the two enantiomers. acs.orgnih.govnih.gov This enzymatic step yields a highly enantiomerically enriched carboxylic acid, which can then be chemically converted to the target molecule. lupinepublishers.comacs.org The use of immobilized enzymes in these processes is particularly advantageous for industrial applications, as it allows for easier separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles. nih.govnih.gov This integration of chemical and enzymatic steps often leads to more efficient, cost-effective, and environmentally friendly manufacturing processes for pharmaceuticals derived from this compound. lupinepublishers.com

Analytical Methodologies for Purity and Stereochemical Assessment in Research

Chromatographic Techniques for Separation, Quantification, and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating complex mixtures, quantifying components, and determining the enantiomeric purity of chiral compounds like the derivatives of ethyl 3-cyano-5-methylhex-3-enoate.

Gas chromatography (GC) is a primary tool for monitoring reaction conversion and assessing the purity of this compound and its precursors. For instance, in the synthesis of 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester, an Agilent Technologies GC instrument equipped with a DB-1 capillary column (30 m × 0.53mm, 3.0 μm) and a Flame Ionization Detector (FID) is utilized. lupinepublishers.com Nitrogen serves as the carrier gas in this process. lupinepublishers.com

The retention times are key identifiers for the compounds of interest. For example, in the preparation of 2-carbethoxy-5-methyl hex-2-enoic acid ethyl ester and 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester, the retention times were found to be 19.2 minutes and 20.18 minutes, respectively. lupinepublishers.com

Chiral GC analysis is also employed to determine the stereoselectivity of enzymatic reactions. google.com For the separation of the enantiomers of 3-cyano-5-methylhexanoic acid ethyl ester, a Chiraldex™ G-TA column (30 M x 0.25 mm) is used. google.com In one documented method, the (R)-enantiomer had a retention time of 30.10 minutes, while the (S)-enantiomer eluted at 31.09 minutes. googleapis.com This clear separation allows for the accurate determination of enantiomeric excess. google.comgoogleapis.com

Table 1: GC Parameters for Analysis of this compound Derivatives

| Parameter | Value/Description |

| Instrument | Agilent Technologies Gas Chromatography lupinepublishers.com |

| Column | DB-1 (30 m × 0.53mm, 3.0 μm) lupinepublishers.com or Chiraldex™ G-TA (30 M x 0.25 mm) google.com |

| Detector | Flame Ionization Detector (FID) lupinepublishers.com |

| Carrier Gas | Nitrogen lupinepublishers.com |

| Injector Temperature | 200°C google.com |

| Column Temperature | 135°C (isothermal) google.com |

High-Performance Liquid Chromatography (HPLC) is another powerful technique for assessing the enantiomeric purity of compounds. To determine the enantiomeric excess of pregabalin (B1679071), a downstream product of this compound, a Shimadzu LC 2010 system is used. google.com This system is equipped with a chiral column (Purosphere star RP-18e, 4.6 x 150mm, 5μm) and a UV-visible detector set at 340nm. google.com

The mobile phase typically consists of a buffer and acetonitrile (B52724) mixture (55:45) with a flow rate of 1.0 mL/min. google.com For analysis, the enantiomers are often derivatized with Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) to facilitate their separation and detection. google.comgoogleapis.com

Table 2: HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Value/Description |

| Instrument | Shimadzu LC 2010 system google.com |

| Column | Purosphere star RP-18e (4.6 x 150mm, 5μm) google.com |

| Detector | UV-visible detector (340nm) google.com |

| Mobile Phase | Buffer: Acetonitrile (55:45) google.com |

| Flow Rate | 1.0 mL/min google.com |

| Derivatizing Agent | Marfey's reagent google.comgoogleapis.com |

Spectroscopic Characterization for Structural Elucidation and Confirmation

Spectroscopic techniques are vital for confirming the chemical structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of 3-cyano-5-methylhexanoic acid ethyl ester. googleapis.com Spectra are typically recorded on a 200 MHz or 300 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard. lupinepublishers.comgoogleapis.com

For (R)-3-cyano-5-methylhexanoic acid ethyl ester, the ¹H NMR spectrum shows characteristic signals for the different protons in the molecule. googleapis.com Similarly, the ¹³C NMR spectrum provides key data on the carbon atoms. googleapis.com

Table 3: ¹H NMR Data for (R)-3-cyano-5-methylhexanoic acid ethyl ester

| Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment |

| 0.95 | d | 3H | -CH₃ |

| 0.96 | d | 3H | -CH₃ |

| 1.22-1.24 | m | 4H | -CH₂- and -CH- |

| 1.58 | m | 1H | -CH- |

| 1.83 | m | 1H | -CH- |

| 2.49 | dd | 1H | -CH₂- |

| 2.65 | dd | 1H | -CH₂- |

| 2.98-3.06 | m | 1H | -CH- |

| 4.17 | q | 2H | -O-CH₂- |

Source: googleapis.com

Table 4: ¹³C NMR Data for (R)-3-cyano-5-methylhexanoic acid ethyl ester

| Chemical Shift (δ) | Assignment |

| 14.1 | -CH₃ |

| 21.2 | -CH- |

| 22.8 | -CH- |

| 25.8 | -CH- |

| 26.0 | -CH₂- |

| 37.1 | -CH₂- |

| 40.7 | -CH- |

| 61.4 | -O-CH₂- |

| 121.1 | -C≡N |

| 169.7 | -C=O |

Source: googleapis.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound. For 3-cyano-5-methylhexanoic acid ethyl ester, the mass spectrum (Electron Ionization) shows a molecular ion peak corresponding to its chemical formula, C₁₀H₁₇NO₂. googleapis.com This technique confirms the molecular formula and provides further evidence for the compound's identity.

Optical Rotation Measurements for Chirality Assessment

Optical rotation is a fundamental property of chiral molecules and is used to assess the stereochemical outcome of a reaction. The specific optical rotation of a compound is measured using a polarimeter. lupinepublishers.com For instance, the chirality of 2-carboxy ethyl-3-cyano-5-methyl hexanoic acid tert-butyl amine salt was confirmed by its specific optical rotation, which was found to be +33.480 for the R-isomer and -36.80 for the S-isomer. lupinepublishers.com These measurements are crucial for verifying the enantiomeric purity of the final product. lupinepublishers.com

Future Research Perspectives and Methodological Advancements

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly focused on developing "green" and cost-effective processes. For the synthesis of ethyl 3-cyano-5-methylhexanoate, a key intermediate, traditional methods have often involved hazardous reagents like potassium cyanide. google.comgoogleapis.com Future research aims to replace such toxic substances to create safer, more environmentally friendly, and industrially scalable manufacturing processes. google.comgoogleapis.com

Alternative synthetic methodologies are being explored to avoid harsh chemicals. For example, some routes replace the highly toxic potassium cyanide with acetone (B3395972) cyanohydrin or avoid it altogether. researchgate.net The use of solvent-free reaction conditions, catalyzed by recyclable catalysts like silica-bonded N-(Propylcarbamoyl)sulfamic acid, represents another green approach being investigated for related reactions. researchgate.net These strategies align with the principles of green chemistry by minimizing waste and avoiding toxic substances. googleapis.comresearchgate.net

Exploration of Novel Catalytic Systems and Biocatalysts for Enhanced Selectivity and Efficiency

The synthesis of specific, optically pure enantiomers, such as (S)-3-cyano-5-methylhexanoate, is crucial for pharmaceutical applications. Research is heavily focused on novel catalysts that can provide high selectivity and efficiency. Both chemical catalysts and biocatalysts have shown significant promise.

Chemical Catalysis: Asymmetric hydrogenation is a powerful technique for establishing chirality. Chiral rhodium-based catalysts, particularly those with bisphosphine ligands like (R,R)-Me-DuPHOS, have been successfully employed. These systems can reduce the double bond in precursors like 3-cyano-5-methylhex-3-enoic acid salts to achieve very high enantiomeric excess (ee). researchgate.net For example, using a (R)-BINAP-Rh complex for the asymmetric hydrogenation of (E)-ethyl 3-cyano-5-methylhex-2-enoate has achieved an enantiomeric excess of 99.8% with a 95% yield. These catalysts have demonstrated good solvent tolerance and have been proven effective at the pilot-plant scale.

Biocatalysis: Biocatalysts, such as enzymes, are at the forefront of green and highly selective synthesis. They operate under mild conditions (neutral pH and moderate temperatures), reducing energy consumption and by-product formation. google.com For the synthesis of (S)-ethyl 3-cyano-5-methylhexanoate, lipase-catalyzed kinetic resolution is a widely studied method. google.com Various lipases have been screened, with immobilized enzymes from Pseudomonas cepacia (Lipase PS IM) and Thermomyces lanuginosus (Lipolase) showing excellent performance. researchgate.net These enzymes selectively hydrolyze the (R)-enantiomer from a racemic mixture, leaving the desired (S)-enantiomer with high optical purity. researchgate.net

Furthermore, nitrilase enzymes offer another biocatalytic route. They can selectively hydrolyze a nitrile group in a dinitrile precursor like 2-isobutyl-succinonitrile to form the desired (S)-3-cyano-5-methylhexanoic acid. google.comgoogleapis.com The use of immobilized enzymes is a key advancement, as it allows for easy separation from the reaction mixture and repeated reuse, which is critical for industrial applications. researchgate.netgoogle.comnih.gov

| Catalyst Type | Specific Catalyst | Reaction | Selectivity (ee) | Yield | Key Advantages |

|---|---|---|---|---|---|

| Chemical Catalyst | Rhodium-Bisphosphine (e.g., Me-DuPHOS, (R)-BINAP-Rh) | Asymmetric Hydrogenation | 97.4% - 99.8% | 95% | High selectivity and yield, proven scalability. |

| Biocatalyst (Lipase) | Immobilized Pseudomonas cepacia Lipase (B570770) (PS IM) | Enantioselective Hydrolysis | 99.2% | 44.5% (for S-enantiomer) | High enantioselectivity, tolerance to high substrate concentrations. researchgate.net |

| Biocatalyst (Lipase) | Lipolase | Kinetic Resolution | 98-99% | 40-45% (for S-enantiomer) | Effective resolution, allows for recycling of the undesired enantiomer. |

| Biocatalyst (Ene-reductase) | Ene Reductases (e.g., OYE3) | Asymmetric Reduction | >95% | Not specified | Green alternative with high stereoselectivity. |

| Biocatalyst (Nitrilase) | Immobilized Nitrilase (e.g., NIT-102 C2) | Regio- and Stereoselective Hydrolysis | 99.0% | 43.2% (over 50 batches) | High selectivity, catalyst can be recycled multiple times. google.comgoogleapis.com |

Process Intensification and Scalability Studies for Industrial Implementation

Translating a synthetic route from the laboratory to an industrial scale requires rigorous process development. Research in this area focuses on process intensification—making chemical processes smaller, safer, and more energy-efficient—and scalability. For the synthesis of ethyl 3-cyano-5-methylhexanoate and its derivatives, several factors are critical for industrial implementation.

A key challenge is achieving high product output with efficient use of resources. Studies have demonstrated that biocatalytic processes can be operated at very high substrate concentrations. For instance, the resolution using immobilized Pseudomonas cepacia lipase was successful at substrate concentrations up to 2.0 M (366 g/L). researchgate.net In a scaled-up biotransformation, this system produced (S)-3-cyano-5-methylhexanoic acid ethyl ester at a concentration of 162.9 g/L. researchgate.net Similarly, an immobilized lipase from Talaromyces thermophilus showed high catalytic efficiency at a substrate concentration of 3 M. nih.gov

The reusability of catalysts is paramount for cost-effective, large-scale production. Immobilized biocatalysts have shown excellent stability over multiple reaction cycles. The immobilized Talaromyces thermophilus lipase retained over 46.3% of its conversion efficiency after 10 repeated uses. nih.gov An immobilized nitrilase catalyst was successfully used for fifty batch reactions, demonstrating its robustness for industrial application. googleapis.com The development of continuous-flow reactors is another avenue for process intensification, which can offer better control over reaction parameters and higher throughput compared to traditional batch reactors. google.com

| Catalyst/Process | Scale | Substrate Concentration | Catalyst Reusability | Key Finding |

|---|---|---|---|---|

| Rhodium-Catalyzed Asymmetric Hydrogenation | Pilot-plant | Substrate-to-catalyst ratio of 2,700:1 | Minimal decomposition reported | Demonstrates industrial feasibility of the chemical catalytic route. |

| Immobilized Pseudomonas cepacia Lipase | Scaled-up lab | Up to 2.0 M (366 g/L) | Not specified | High tolerance to substrate concentration, enabling high product titers. researchgate.net |

| Immobilized Talaromyces thermophilus Lipase | Lab | 3 M | Retained >46.3% conversion after 10 cycles | Immobilization enables reuse and efficiency at high substrate loads. nih.gov |

| Immobilized Nitrilase NIT-102 C2 | Lab (batch) | Not specified | Successfully used for 50 batch reactions | High stability and reusability make it suitable for industrial processes. googleapis.com |

Computational Chemistry and Mechanistic Studies to Guide Reaction Design and Optimization

While experimental work is essential, computational chemistry and detailed mechanistic studies provide powerful tools for understanding and optimizing reaction pathways. For the synthesis of Ethyl 3-cyano-5-methylhex-3-enoate, these approaches can offer insights that are difficult to obtain through experiments alone.

Mechanistic studies are crucial for understanding the Knoevenagel condensation, which is a key step in forming the carbon backbone of the molecule. google.comresearchgate.net Understanding the reaction mechanism allows for the rational selection of catalysts and reaction conditions to improve yields and minimize by-products.

For the asymmetric synthesis steps, computational modeling can be particularly valuable. In rhodium-catalyzed hydrogenations, for example, Density Functional Theory (DFT) calculations can be used to model the catalyst-substrate complex and the transition states. This can help elucidate the origin of enantioselectivity and guide the design of new, more effective chiral ligands.

In biocatalysis, molecular docking and molecular dynamics (MD) simulations can be used to study the interaction between the substrate (e.g., racemic ethyl 3-cyano-5-methylhexanoate) and the active site of an enzyme like a lipase or nitrilase. These models can explain why an enzyme prefers one enantiomer over the other and identify key amino acid residues involved in catalysis. This knowledge can then be used in directed evolution or site-saturation mutagenesis studies to engineer enzymes with enhanced activity, stability, or selectivity towards the specific substrate. researchgate.net For instance, understanding the steric effects of the substrate's alcohol moiety on the activity and enantioselectivity of an esterase from Arthrobacter sp. was crucial for optimizing the reaction. researchgate.net Computational tools can accelerate such optimization processes by predicting the effects of mutations before they are tested in the lab.

Q & A

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : The cyano group increases the dienophile’s electrophilicity, lowering the LUMO energy and accelerating cycloaddition. Compare reaction rates with non-cyano analogs using kinetic studies (e.g., pseudo-first-order conditions). Computational analysis (NBO charges) quantifies electron density redistribution. Experimental validation via -NMR tracking of endo/exo selectivity is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.